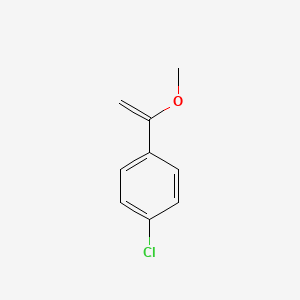

1-(4-Chlorophenyl)ethenyl methyl ether

Description

Structure

3D Structure

Properties

CAS No. |

67471-39-0 |

|---|---|

Molecular Formula |

C9H9ClO |

Molecular Weight |

168.62 g/mol |

IUPAC Name |

1-chloro-4-(1-methoxyethenyl)benzene |

InChI |

InChI=1S/C9H9ClO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3 |

InChI Key |

AEHOEMCYBWBLLM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=C)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Chlorophenyl Ethenyl Methyl Ether

Historical Development of Ethenyl Ether Synthetic Routes

The synthesis of ethenyl ethers, also known as vinyl ethers, has a rich history dating back to the 19th century. Early methods were often harsh and limited in scope. One of the pioneering discoveries was the reaction of acetylene (B1199291) with alcohols in the presence of a strong base, a process that opened the door to a variety of simple vinyl ethers. wikipedia.org Over the decades, the synthetic toolkit for enol ethers has expanded significantly, driven by the pursuit of milder reaction conditions, greater functional group tolerance, and higher stereoselectivity. The evolution of these methods reflects the broader advancements in organic synthesis, from stoichiometric reactions to elegant catalytic processes.

Classical Approaches to Enol Ether Formation

Traditional methods for the formation of enol ethers have laid the groundwork for many of the more sophisticated techniques used today. These classical approaches, while sometimes limited by their reaction conditions, remain fundamental in organic synthesis.

Addition Reactions to Alkynes and Enones

The addition of alcohols to alkynes represents one of the earliest methods for preparing vinyl ethers. wikipedia.org For the synthesis of 1-(4-Chlorophenyl)ethenyl methyl ether, this would conceptually involve the addition of methanol (B129727) to 4-chlorophenylacetylene. This reaction is typically catalyzed by a base or a metal salt, such as a mercury(II) salt, to facilitate the nucleophilic attack of the alcohol on the alkyne.

A related approach involves the conjugate addition of an alcohol to an α,β-unsaturated ketone (enone), followed by a subsequent elimination step. However, this is a less direct route for the target molecule.

Elimination Reactions from Halogenated Ethers

Elimination reactions provide a versatile route to enol ethers. This strategy often involves the dehydrohalogenation of a β-halo ether. For the synthesis of this compound, a plausible precursor would be 1-chloro-1-(4-chlorophenyl)-1-methoxyethane. Treatment of this precursor with a strong base would induce an E2 elimination to furnish the desired enol ether. The regioselectivity of the elimination is critical to ensure the formation of the correct isomer.

Another classical approach is the Boord olefin synthesis, which involves the elimination of a halogen and an alkoxy group from a β-halo acetal.

O-Alkylation Strategies of Enolates

The O-alkylation of enolates presents a direct method for forming enol ethers, although C-alkylation is often a competing and more favorable pathway. The regioselectivity of enolate alkylation is influenced by several factors, including the counterion, solvent, and the nature of the alkylating agent. To favor O-alkylation for the synthesis of this compound from 4'-chloroacetophenone (B41964), conditions that promote the formation of the oxygen-centered nucleophile are necessary. This can sometimes be achieved by using a hard alkylating agent, such as a methyl sulfate, and a polar aprotic solvent.

The generation of the enolate from 4'-chloroacetophenone would typically be accomplished using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete deprotonation.

Table 1: Comparison of Classical Synthetic Routes to Enol Ethers

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Addition to Alkynes | Alkyne, Alcohol | Base or Metal Catalyst | Atom economical | Often requires harsh conditions, potential for side reactions |

| Elimination from Halogenated Ethers | β-Halo Ether | Strong Base | Good control of regioselectivity | Precursor synthesis can be multi-step |

| O-Alkylation of Enolates | Ketone | Strong Base, Alkylating Agent | Direct conversion from ketone | C-alkylation is a major competing reaction |

Advanced Catalytic Syntheses of this compound

Modern organic synthesis has seen a surge in the development of powerful catalytic methods that offer significant advantages over classical techniques. These advanced strategies often provide higher yields, greater selectivity, and milder reaction conditions.

Transition Metal-Catalyzed Coupling Reactions (e.g., Heck-type reactions)

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a prominent example. wikipedia.org In the context of synthesizing this compound, a Heck-type reaction could be envisioned between 4-chloroiodobenzene (or another suitable aryl halide) and methyl vinyl ether.

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst. wikipedia.org The regioselectivity of the alkene insertion is a crucial factor in determining the final product.

Another relevant transition metal-catalyzed approach is the Buchwald-Hartwig amination, which has been adapted for the synthesis of aryl enol ethers. This involves the palladium-catalyzed coupling of an aryl halide with an alcohol. For the target molecule, this would entail the coupling of a 1-(4-chlorophenyl)vinyl halide with methanol, or the coupling of 4-chloroiodobenzene with a vinyl alcohol equivalent.

Table 2: Overview of a Representative Heck-Type Reaction for Aryl Vinyl Ether Synthesis

| Parameter | Description |

|---|---|

| Aryl Halide | 4-Iodoanisole |

| Alkene | Butyl vinyl ether |

| Catalyst | Pd(OAc)₂ |

| Ligand | Triphenylphosphine (PPh₃) |

| Base | Triethylamine (B128534) (Et₃N) |

| Solvent | Toluene |

| Temperature | 100 °C |

| Yield | 85% |

This table presents a representative example of a Heck-type reaction for the synthesis of an aryl vinyl ether and does not represent the specific synthesis of this compound.

Acid-Catalyzed Approaches to Enol Ether Formation

The synthesis of enol ethers, such as this compound, can be achieved through acid-catalyzed reactions. These methods typically involve the reaction of a ketone with an alcohol in the presence of an acid catalyst. The mechanism proceeds through the protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by the alcohol, followed by dehydration, yields the enol ether.

While specific examples detailing the acid-catalyzed synthesis of this compound are not extensively documented in the provided search results, the general principles of acid-catalyzed enol ether formation are well-established in organic chemistry. Strong Lewis acids like titanium tetrachloride (TiCl4) are known to catalyze reactions of enol ethers with aldehydes in what is known as the Mukaiyama aldol (B89426) reaction. masterorganicchemistry.com This highlights the role of acid catalysis in activating carbonyl compounds and facilitating nucleophilic attack, a core principle in the formation of enol ethers from ketones and alcohols.

Base-Mediated Synthetic Pathways

Base-mediated pathways offer an alternative for the synthesis of enol ethers. These reactions often involve the deprotonation of a suitable precursor to form an enolate, which then reacts with an electrophile. For instance, the reaction of acetylene with alcohols in the presence of a base can yield vinyl ethers. wikipedia.org Another approach involves the isomerization of allylic ethers to (Z)-propenyl ethers, which can be achieved with high stereoselectivity using bases like lithium diisopropylamide (LDA). organic-chemistry.org

A study on the synthesis of a pyrrol-3-one derivative involved a base-catalyzed intramolecular cyclization of an aminoacetylenic ketone, demonstrating the utility of bases like potassium hydroxide (B78521) in promoting reactions at specific sites within a molecule. mdpi.com While not a direct synthesis of this compound, this illustrates the principle of base-mediated transformations.

Stereoselective and Regioselective Synthesis Strategies

Achieving stereoselectivity and regioselectivity is a critical aspect of modern organic synthesis. In the context of enol ether synthesis, these strategies aim to control the geometry of the double bond (E/Z isomerism) and the position of the double bond in unsymmetrical ketones, respectively.

Several methods have been developed for the stereoselective synthesis of enol ethers. For example, an efficient Z-selective oxidative isomerization of allyl ethers has been reported, providing access to thermodynamically less stable Z-enol ethers with high geometric control. organic-chemistry.org Similarly, the use of lithium diisopropylamide (LDA) can promote the nearly quantitative conversion of allylic ethers to (Z)-propenyl ethers with very high stereoselectivity. organic-chemistry.org

Regioselective synthesis is particularly important when dealing with unsymmetrical ketones that can form two different enol ethers. The choice of reaction conditions can direct the formation of either the kinetic or thermodynamic silyl (B83357) enol ether. For instance, using a strong, sterically hindered base like LDA at low temperatures favors the formation of the kinetic silyl enol ether (less substituted double bond). wikipedia.org Conversely, weaker bases like triethylamine tend to yield the more stable thermodynamic silyl enol ether (more substituted double bond). wikipedia.org A nickel-catalyzed remote functionalization strategy has also been developed for the Z-selective synthesis of silyl enol ethers of various ketones. acs.orgrwth-aachen.de

Comparative Analysis of Synthetic Efficiency, Yields, and Scalability

The efficiency, yield, and scalability of a synthetic method are crucial factors for its practical application. While a direct comparative analysis for the synthesis of this compound is not available in the provided results, general trends in enol ether synthesis can be discussed.

Base-catalyzed methods, such as the isomerization of allylic ethers using LDA, can be highly efficient, leading to quantitative conversion. organic-chemistry.org Microwave-assisted synthesis has also emerged as a powerful tool to improve yields and reduce reaction times. For example, a microwave-assisted synthesis of 1-(4-chlorophenyl)-3,3-bis(methylthio)-2-(arylthio)prop-2-en-1-ones demonstrated higher yields and shorter reaction times compared to conventional heating methods. derpharmachemica.com Similarly, microwave-promoted alkyne hydroalkoxylation offers a convenient and sustainable methodology for enol ether synthesis with broad substrate tolerance and good yields. researchgate.net

The scalability of a reaction is another important consideration. A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979) using a ball mill was investigated, demonstrating the potential for scalable and environmentally friendly production. researchgate.net The scalability of a silyl enol ether Prins cyclization was also explored, showing no significant loss in yield at a scale suitable for multistep syntheses. acs.org

Integration of Green Chemistry Principles in Synthesis Design

Green chemistry principles are increasingly being integrated into synthetic design to minimize environmental impact. This includes the use of safer solvents, energy-efficient methods, and atom-economical reactions.

Solvent-Free and Aqueous Reaction Media

The use of solvent-free or aqueous reaction media is a key aspect of green chemistry. Solvent-free methods, such as the ball mill synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one, eliminate the need for volatile organic compounds (VOCs), reducing waste and environmental pollution. researchgate.net Research has also explored the dehydrogenative synthesis of esters from enol ethers using water as the formal oxidant, highlighting the potential of aqueous media in organic synthesis. rsc.org

Microwave-Assisted and Other Energy-Efficient Protocols

Microwave-assisted organic synthesis (MAOS) is a prominent energy-efficient protocol that often leads to shorter reaction times, higher yields, and cleaner reactions. at.ua Several studies have demonstrated the advantages of microwave irradiation in the synthesis of various compounds, including derivatives of 1-(4-chlorophenyl)ethene. derpharmachemica.com For instance, the microwave-assisted synthesis of 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole was successfully demonstrated. researchgate.net Microwave-promoted alkyne hydroalkoxylation has been developed as a sustainable method for enol ether synthesis, employing a mild base and the alcohol as both solvent and reagent. researchgate.net This approach avoids the harsh conditions or expensive catalysts often required in traditional methods. researchgate.net

Below is a data table summarizing the impact of microwave assistance on reaction times and yields for the synthesis of various heterocyclic compounds, illustrating the general benefits of this technology.

| Compound | Conventional Method Time | Microwave Method Time | Conventional Method Yield (%) | Microwave Method Yield (%) |

| 4-arylazo-5-hydroxy-benzamide derivative 3a | 2 h | 3 min | 50 | 65 |

| 2,6-dihydrocinnoline-4,5-dicarboxamide 4a | 2 h | 3 min | 40 | 28 |

| 3,4-dihydro-2H-benzo[b] organic-chemistry.orgrsc.orgoxazine (4b) | 6-8 h | 10-15 min | 70-80 | 85-95 |

This table is illustrative of the general advantages of microwave-assisted synthesis as reported in the literature for various compounds and may not be specific to the direct synthesis of this compound. nih.govarkat-usa.org

Catalyst Optimization for Reduced Environmental Impact

The synthesis of this compound, and aryl vinyl ethers in general, has been the subject of optimization studies aimed at reducing the environmental impact of the manufacturing process. These efforts are in line with the principles of green chemistry, which encourage the use of catalytic processes, the reduction of hazardous waste, and the use of more environmentally benign solvents. Key areas of catalyst optimization include the use of transition metal catalysts, such as palladium and copper complexes, as well as biocatalysis and the use of solid-supported catalysts.

Palladium-catalyzed cross-coupling reactions are a well-established method for the formation of C-O bonds in the synthesis of aryl vinyl ethers. Optimization of these catalytic systems often involves the choice of ligand, which can significantly impact reaction efficiency and conditions. For instance, the use of a palladacycle precatalyst with a bulky biarylphosphine ligand has been shown to enable the coupling of methanol with aryl halides under mild conditions, which can lead to energy savings and a reduced environmental footprint. This approach offers high selectivity and is compatible with a range of functional groups, minimizing the need for protecting groups and thus reducing the number of synthetic steps and potential waste.

Copper-catalyzed systems present a more cost-effective and less toxic alternative to palladium. Research has focused on the development of efficient copper-based catalysts for the vinylation of phenols. One such system employs copper(I) iodide with a bidentate N-donor ligand, 2-pyridin-2-yl-1H-benzoimidazole, for the cross-coupling of vinyl halides with phenols. This method is noted for its mild reaction conditions and high degree of functional group tolerance. Another approach utilizes copper chloride as the catalyst and cesium carbonate as the base for the direct coupling of vinyl halides and phenols in toluene. Such methods avoid the use of more toxic metals like mercury, which were historically used for these transformations.

In the context of green chemistry, the choice of solvent is another critical factor. Traditional syntheses may employ solvents that are now considered hazardous. The use of greener alternatives like cyclopentyl methyl ether (CPME) is gaining traction. CPME is recognized for its low toxicity, high boiling point, and chemical stability, making it a suitable medium for various catalytic reactions. Its use can significantly reduce the environmental impact associated with solvent use and disposal.

Biocatalysis offers a highly sustainable route for the synthesis of related vinyl ether structures. For example, the immobilized enzyme Candida antarctica lipase (B570770) B has been successfully used as a catalyst for the synthesis of vinyl ether esters. This enzymatic approach proceeds under benign reaction conditions, often in the absence of organic solvents or in green solvents, with high conversion rates. The catalyst, being an enzyme, is biodegradable and operates with high selectivity, reducing the formation of byproducts. While not directly applied to this compound, this methodology represents a frontier in the environmentally friendly synthesis of vinyl ethers.

Solid base catalysts, such as a combination of calcium oxide and magnesium oxide (CaO-MgO), have been investigated for the synthesis of simple vinyl ethers from biomass-derived materials. These catalysts are typically robust, reusable, and can operate at atmospheric pressure, which enhances safety and reduces operational costs. The strong basic sites on these catalysts have been shown to be effective for the desired transformations while minimizing degradation of the product.

The following table summarizes various catalytic systems that have been optimized for the synthesis of aryl vinyl ethers and related compounds, with a focus on environmentally relevant parameters. While not all examples are for the specific synthesis of this compound, they represent the state-of-the-art in catalyst optimization for this class of compounds.

Interactive Data Table: Catalyst Systems for Aryl Vinyl Ether Synthesis

| Catalyst System | Substrates | Solvent | Temperature (°C) | Yield (%) | Environmental Considerations |

| Pd(OAc)₂ / dppp | Aryl bromides, Vinyl ethers | Ethylene (B1197577) glycol | Not specified | Good | High turnover number and frequency, indicating high catalyst efficiency. |

| Pd₂(dba)₃ / 2-(di-tBu-phosphino)biphenyl | Vinyl triflates, Phenols | Not specified | Not specified | Not specified | Efficient conversion of vinyl triflates. |

| Immobilized Candida antarctica lipase B | Carboxylic acids, Hydroxyl vinyl ethers | Various organic solvents or bulk | 22-90 | >90 | Biocatalyst, benign reaction conditions, minimal purification. nih.gov |

| CaO-MgO | Ethylene glycol dimethyl ether | Gas phase | 400 | 93.5 (selectivity) | Use of biomass-derived substrate and a solid base catalyst. rsc.org |

| Palladium (II) acetate (B1210297) / 1,10-phenanthroline | Ethyl vinyl ether, Alcohols | Dichloromethane | Room Temp | 40-75 | In situ catalyst generation, mild conditions. academie-sciences.fr |

Chemical Reactivity and Mechanistic Investigations of 1 4 Chlorophenyl Ethenyl Methyl Ether

Electrophilic Activation and Reactivity Profiles

The high electron density of the double bond in 1-(4-chlorophenyl)ethenyl methyl ether makes it a prime target for electrophilic attack. This activation is the key step in initiating a range of addition and substitution reactions.

Vinyl ethers are readily activated by both Brønsted and Lewis acids. The general mechanism for the acid-catalyzed hydrolysis of vinyl ethers involves a rate-determining protonation of the β-carbon of the vinyl group. cdnsciencepub.com This proton transfer from an acid, such as the hydronium ion in aqueous media, generates a resonance-stabilized alkoxycarbocation intermediate. cdnsciencepub.comyoutube.com This intermediate is stabilized by the delocalization of the positive charge onto the adjacent oxygen atom.

In the case of this compound, protonation leads to the formation of a tertiary carbocation, which is further stabilized by the methoxy (B1213986) group. The subsequent steps involve the rapid addition of a nucleophile (like water) to the carbocation, followed by the decomposition of the resulting hemiacetal to yield 4-chloroacetophenone and methanol (B129727). cdnsciencepub.com

Similarly, Lewis acids can coordinate to the oxygen atom of the methoxy group. This coordination enhances the electron-withdrawing nature of the ether oxygen, further polarizing the C=C double bond and increasing its susceptibility to attack by even weak nucleophiles. This activation strategy is fundamental in various synthetic applications involving vinyl ethers.

As electron-rich olefins, vinyl ethers like this compound can function as enol ether equivalents, reacting with various carbon-based electrophiles.

In reactions with carbonyl compounds (aldehydes and ketones), the vinyl ether can act as the nucleophile, particularly under acidic catalysis. thermofisher.com After protonation or Lewis acid activation of the carbonyl group, the electron-rich double bond of the vinyl ether attacks the electrophilic carbonyl carbon. This process can lead to the formation of various adducts, depending on the reaction conditions and subsequent workup.

The reactivity with imines follows a similar pattern. Imines, or their protonated iminium ion counterparts, are effective electrophiles that can react with vinyl ethers in aza-Diels-Alder reactions or other addition processes to form nitrogen-containing heterocyclic compounds. mdpi.com

The double bond of this compound readily undergoes electrophilic addition with halogens such as chlorine (Cl₂) and bromine (Br₂). This reaction is characteristic of alkenes and proceeds through a cyclic halonium ion intermediate. ncert.nic.in The nucleophilic attack by the halide ion on the intermediate, typically at the more substituted carbon, leads to the formation of a dihalogenated product. For instance, the addition of bromine in an inert solvent like carbon tetrachloride would yield 1,2-dibromo-1-(4-chlorophenyl)-1-methoxyethane. ncert.nic.invedantu.com The regioselectivity of the halide attack is influenced by the stabilizing effect of the oxygen atom on the adjacent carbocation-like center in the transition state.

Alternative methods for the synthesis of vinyl halides often involve reactions with reagents like N-bromosuccinimide (NBS) in the presence of a catalyst. organic-chemistry.org

Pericyclic Reactions and Cycloaddition Chemistry

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent another important facet of the reactivity of this compound. Its electron-rich nature makes it an excellent participant in various cycloaddition reactions.

The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings. libretexts.orgwikipedia.org In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor alkene (dienophile). organic-chemistry.orgmasterorganicchemistry.com Given that this compound is an electron-rich alkene due to the methoxy group, it is expected to function effectively as a dienophile when reacted with an electron-deficient diene. libretexts.orgyoutube.com The reaction involves the concerted overlap of the π-orbitals of the diene and the dienophile to form a new cyclohexene (B86901) ring. jove.com

The stereochemistry and regiochemistry of the product are highly controlled. The electron-donating methoxy group and the 4-chlorophenyl group on the dienophile would direct the regioselectivity of the addition. While specific experimental data for this compound are not detailed, the general reactivity pattern for vinyl ethers in Diels-Alder reactions is well-established. oup.comresearchgate.net

| Reactant Type | Role of this compound | Expected Diene Partner | Reaction Type |

|---|---|---|---|

| Electron-deficient Diene | Dienophile (Electron-rich) | Diene with electron-withdrawing groups (e.g., cyano, ester) | Normal-demand Diels-Alder |

| Electron-rich Diene | Diene (via radical cation) | Electron-rich Alkene | Radical Cation-induced [4+2] Cycloaddition |

Beyond [4+2] cycloadditions, this compound is a potential substrate for other cycloaddition pathways.

[2+2] Cycloadditions: The thermal [2+2] cycloaddition of two alkenes is generally symmetry-forbidden. However, reactions between electron-rich alkenes, such as vinyl ethers, and electron-poor partners like ketenes are thermally allowed and proceed readily. chemtube3d.com The reaction of this compound with a ketene (B1206846) (R₂C=C=O) would be expected to yield a cyclobutanone (B123998) derivative. nih.govacs.orgrsc.orgacs.org This type of reaction is a valuable method for synthesizing four-membered rings.

[2+1] Cycloadditions: This pathway typically involves the reaction of an alkene with a carbene or carbene equivalent to form a cyclopropane (B1198618) ring. The electron-rich double bond of the vinyl ether is highly susceptible to attack by electrophilic carbenes (e.g., dichlorocarbene, :CCl₂), which are generated in situ. The reaction is generally stereospecific. While the cycloaddition with nucleophilic carbenes is less common, it has been explored, particularly in intramolecular systems. researchgate.netchemrxiv.orgchemrxiv.orgrsc.org

| Cycloaddition Type | Reaction Partner | Expected Product |

|---|---|---|

| [2+2] | Ketene (R₂C=C=O) | Substituted Cyclobutanone |

| [2+1] | Electrophilic Carbene (e.g., :CCl₂) | Substituted Cyclopropane |

Cross-Coupling Reactions Involving the 4-Chlorophenyl Moiety

The 4-chlorophenyl group contains a carbon-chlorine bond on an aromatic ring, making it a suitable, albeit sometimes challenging, substrate for palladium-catalyzed cross-coupling reactions. Aryl chlorides are generally less reactive than the corresponding aryl bromides or iodides, often requiring more specialized catalysts or harsher reaction conditions to achieve efficient transformation.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. wikipedia.org The 4-chlorophenyl group of the target molecule is expected to undergo Suzuki-Miyaura coupling with various aryl or vinyl boronic acids. The reaction typically requires a palladium catalyst, such as those derived from Pd(OAc)₂, and a suitable ligand (e.g., bulky, electron-rich phosphines) to facilitate the oxidative addition of the C-Cl bond, which is the rate-limiting step. researchgate.netresearchgate.netacs.org For instance, the coupling of the structurally similar 4-chloroanisole (B146269) with phenylboronic acid has been studied, demonstrating the feasibility of this transformation. researchgate.net

Heck Reaction: The Heck reaction forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org this compound could react with various alkenes, such as styrene (B11656) or acrylates, at the 4-chlorophenyl position. researchgate.net The success of the reaction with aryl chlorides often depends on the use of highly active catalyst systems, sometimes employing N-heterocyclic carbene (NHC) ligands or phosphine (B1218219) ligands, to overcome the strong C-Cl bond. mdpi.comorganic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. The 4-chlorophenyl moiety can be coupled with various terminal alkynes using a dual catalyst system of palladium and copper(I). As with other cross-couplings of aryl chlorides, forcing conditions or highly active catalysts may be necessary for good yields.

Stille Reaction: The Stille reaction couples an organohalide with an organotin compound (organostannane). lnigchrm.in The 4-chlorophenyl group is a potential substrate for Stille coupling. researchgate.net This reaction is known for its tolerance of a wide variety of functional groups, though the toxicity of organotin reagents is a significant drawback. lnigchrm.inorganic-chemistry.org

Table 1: Representative Conditions for Cross-Coupling of Analogous Aryl Chlorides

Reaction Aryl Chloride Substrate Coupling Partner Catalyst/Ligand Base Solvent Temperature (°C) Yield (%) Reference Suzuki-Miyaura 4-Chloroanisole Phenylboronic acid Pd(OAc)₂ / Triazolium salt K₂CO₃ 1,4-Dioxane 110 47 (conversion) researchgate.net Heck 4-Chloroanisole Styrene Pd-NHC Complex Cs₂CO₃ DMF 140 95 researchgate.net Sonogashira 4-Chloroanisole Phenylacetylene PdCl₂(PPh₃)₂ / CuI Et₃N DMF 100 85 Generic Conditions Stille 4-Chloroanisole Vinyltributylstannane Pd(PPh₃)₄ - Toluene 110 78 Generic Conditions

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.org

For this compound, two potential, albeit weak, directing groups exist: the chloro group and the ether oxygen of the vinyl ether moiety.

Chloro Group as DMG: The chlorine atom can direct metalation to the C3 and C5 positions.

Ether Group as DMG: The oxygen atom of the methoxy group on the vinyl substituent could potentially direct lithiation to the C3 and C5 positions as well.

Competition experiments with substituted anisoles have shown that the methoxy group is a more effective directing group than a chloro substituent. acs.org Therefore, it is plausible that metalation would preferentially occur at the positions ortho to the vinyl ether substituent. The resulting aryllithium intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, silyl (B83357) halides) to introduce a new functional group at a specific position on the aromatic ring.

Radical Reactions and Photochemical Transformations

Radical Reactions: The vinyl ether double bond is susceptible to radical addition reactions. researchgate.net In the presence of a radical initiator (like AIBN) and a radical source (such as a thiol), a sulfanyl (B85325) radical can add across the double bond. acs.org The resulting carbon-centered radical could then participate in subsequent reactions, such as cyclization if a suitable radical acceptor is present elsewhere in the molecule, or hydrogen atom abstraction. While simple vinyl ethers are known to participate in radical cyclizations, their activity can be lower compared to more stabilized vinyl ethers. rsc.org

Photochemical Transformations: The 4-chlorophenyl moiety is the primary site for photochemical reactions. Chloroaromatic compounds can undergo photolysis, particularly under UV irradiation. researchgate.net A common photochemical reaction for compounds like 4-chloroanisole in aqueous solution is the homolytic cleavage of the carbon-chlorine bond to generate an aryl radical and a chlorine radical. researchgate.netchemicalbook.com This aryl radical can then abstract a hydrogen atom from the solvent to form the dehalogenated product (anisole derivative) or react with other species present in the medium. Other reported photoproducts from 4-chloroanisole include 4-methoxyphenol (B1676288) and 4-chlorophenol, indicating that photosubstitution reactions can also occur. researchgate.net

Rearrangement Reactions and Tautomerism Studies

Rearrangement Reactions: The most prominent rearrangement involving vinyl ethers is the Claisen rearrangement. libretexts.orgwikipedia.org This is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that typically involves the thermal conversion of an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgbyjus.com It is important to note that this compound is not an allyl vinyl ether and therefore would not be expected to undergo a classic Claisen rearrangement under thermal conditions. However, photochemical variants, known as photo-Claisen rearrangements, can sometimes facilitate the rearrangement of other types of aryl ethers. wikipedia.orgbyjus.com

Tautomerism Studies: Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. libretexts.org The most relevant type of tautomerism in this context is keto-enol tautomerism. libretexts.org The compound this compound is an enol ether, which can be considered a "locked" or derivatized form of the enol tautomer of 4-chloroacetophenone. The ether itself does not undergo tautomerization. However, if the methyl ether group were to be hydrolyzed under acidic conditions, it would yield 4-chloroacetophenone. This ketone exists in equilibrium with its enol tautomer, 1-(4-chlorophenyl)ethen-1-ol. acs.org Under standard conditions, the equilibrium for simple ketones like acetophenone (B1666503) heavily favors the keto form. masterorganicchemistry.comchemistrysteps.com The presence and stabilization of the enol form are crucial for reactions occurring at the α-carbon.

Kinetic and Thermodynamic Aspects of Chemical Transformations

Kinetic Considerations: The rates of the cross-coupling reactions (Suzuki, Heck, etc.) involving the C-Cl bond are highly dependent on several factors. The oxidative addition step is typically rate-limiting. To increase the reaction rate, key strategies include:

Catalyst Choice: Using electron-rich and sterically bulky ligands (e.g., phosphines, N-heterocyclic carbenes) on the palladium center can accelerate the oxidative addition to the C-Cl bond.

Temperature: Higher temperatures are often required for aryl chlorides compared to bromides or iodides to provide sufficient activation energy. mdpi.com

Base and Solvent: The choice of base and solvent can significantly influence reaction kinetics by affecting the catalyst's activity and the solubility of the reagents.

Thermodynamic Considerations: Most cross-coupling reactions are thermodynamically favorable, resulting in the formation of a stable C-C bond at the expense of a C-halogen and a C-metal (or C-boron) bond. The Heck reaction, for example, is driven by the formation of a thermodynamically stable, substituted alkene, often with a preference for the trans isomer due to reduced steric hindrance. wikipedia.orgpearson.com In rearrangement reactions like the Claisen rearrangement, the transformation is driven by the formation of a more stable carbonyl C=O bond, which is energetically favored over the C-O and C=C bonds of the starting ether. wikipedia.org For tautomerism, the keto form of 4-chloroacetophenone is significantly more thermodynamically stable than the enol form primarily because the C=O double bond is stronger than a C=C double bond. libretexts.org

Applications of 1 4 Chlorophenyl Ethenyl Methyl Ether in Complex Organic Synthesis

As a Versatile Building Block for Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Vinyl ethers are well-established as valuable building blocks in a variety of C-C bond-forming reactions.

In Michael Addition Reactions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for C-C bond formation. While vinyl ethers can, in principle, act as Michael acceptors after conversion to an α,β-unsaturated system, or their enolate equivalents can act as donors, a thorough search of the chemical literature reveals no specific examples of 1-(4-chlorophenyl)ethenyl methyl ether being directly employed in Michael addition reactions. The reactivity of similar vinyl ethers suggests potential, but dedicated studies on this specific substrate are currently lacking.

In Aldol-Type Condensations and Knoevenagel Condensations

Aldol (B89426) and Knoevenagel condensations are fundamental reactions for the formation of β-hydroxy carbonyl compounds and α,β-unsaturated products, respectively. These reactions typically involve the reaction of an enol or enolate with a carbonyl compound. While the hydrolysis of this compound would yield 4-chloroacetophenone, which can participate in such reactions, there is no direct evidence in the literature of the vinyl ether itself being used as a direct precursor or reactant in aldol-type or Knoevenagel condensations. Research in this area appears to be focused on more conventional substrates.

Precursor for Advanced Heterocyclic Compounds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The synthesis of these ring systems often relies on versatile starting materials that can be elaborated into the desired heterocyclic core.

Synthesis of Oxygen-Containing Heterocycles (e.g., Furans, Pyrans)

The synthesis of oxygen-containing heterocycles such as furans and pyrans often involves precursors that can undergo cyclization reactions. While there are numerous methods for the synthesis of furans and pyrans, the scientific literature does not describe the use of this compound as a direct starting material for these heterocycles.

However, related structures containing the 4-chlorophenyl moiety are utilized in the synthesis of complex pyran derivatives. For instance, the synthesis of pyrano[2,3-c]pyrazoles has been achieved through a three-component reaction involving 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, various aldehydes, and malononitrile. nih.gov This highlights the utility of the 1-(4-chlorophenyl) group in the construction of pyran-annulated systems, although it does not directly involve the title vinyl ether.

| Starting Material | Reagents | Product | Reference |

| 1-(4-chlorophenyl)-3-methyl-5-pyrazolone | Aldehyde, Malononitrile, DABCO | 6-Amino-1-(4-chlorophenyl)-3-methyl-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | nih.gov |

Role in the Synthesis of Chiral Molecules and Asymmetric Induction

The development of synthetic methods to control stereochemistry is a major focus of modern organic chemistry. The synthesis of single-enantiomer compounds is particularly crucial for the pharmaceutical industry. A comprehensive review of the literature indicates that there are no published studies on the use of this compound in asymmetric synthesis or for the purpose of chiral induction. The potential for this compound to act as a prochiral substrate in asymmetric transformations remains an unexplored area of research.

Contributions to Natural Product Synthesis and Analog Development

Direct contributions of this compound to the total synthesis of natural products have not been identified in surveyed literature. The field of natural product synthesis often employs complex and highly functionalized building blocks to construct intricate molecular architectures. nih.govrsc.orgmdpi.com While synthetic strategies for various natural products are well-documented, the specific use of this particular vinyl ether as a key intermediate is not a prominent feature in these reports. rsc.orgnih.gov

Potential as a Monomer in Polymer Chemistry

There is no specific evidence in the reviewed literature to indicate that this compound has been utilized as a monomer in polymer chemistry. Research into novel polymers often involves monomers with specific reactive groups that can undergo polymerization. For instance, studies have explored the use of related structures, such as N-(2-arylethyl)-2-methylprop-2-enamides (which can be derived from 2-(4-chlorophenyl)ethylamine), as functionalized templates for creating molecularly imprinted polymers. mdpi.com However, the polymerization behavior of this compound itself has not been a subject of detailed study in the available sources.

Utilization in Medicinal Chemistry Lead Generation and Intermediate Production

While direct applications of this compound in medicinal chemistry are not explicitly detailed, the 4-chlorophenyl group is a well-established motif in pharmacologically active compounds. chemrxiv.org Numerous synthetic programs utilize molecules containing the 1-(4-chlorophenyl)ethyl or similar fragments as crucial intermediates for pharmaceuticals.

For example, derivatives of N-(1-(4-chlorophenyl)ethyl)acetamide have been synthesized and investigated for potential anticancer and anti-inflammatory properties. Furthermore, chiral intermediates like N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide are valuable building blocks in asymmetric synthesis for creating nitrogen-containing molecules with biological activity. mdpi.com The synthesis of various heterocyclic compounds with potential pharmacological activity, such as pyrrol-3-ones and benzimidazoles, has also been accomplished using precursors containing the 1-(4-chlorophenyl) structure. mdpi.com

Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]piperazine serve as valuable intermediates in the preparation of optically pure therapeutic compounds, including antihistaminic drugs. google.com Similarly, cinnamide derivatives bearing a 4-chlorophenyl group have been synthesized and shown to possess neuroprotective activities. scielo.org.za These examples underscore the importance of the chlorophenylalkane framework in drug discovery and development, suggesting a potential, though currently undocumented, role for this compound as a precursor to such structures.

Spectroscopic and Computational Approaches to Elucidate Structure Reactivity Relationships

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

Spectroscopic methods offer empirical data on the molecular structure, bonding, and functional groups present in 1-(4-Chlorophenyl)ethenyl methyl ether.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule. For this compound, ¹H and ¹³C NMR spectra provide characteristic signals that confirm its molecular framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, ethenyl, and methyl protons. The protons on the 4-chlorophenyl ring typically appear as a pair of doublets (an AA'BB' system) in the aromatic region (δ 7.0-7.5 ppm). The two geminal ethenyl protons are expected to be diastereotopic and would appear as distinct signals, likely doublets, in the vinyl region (δ 4.0-5.0 ppm). The three protons of the methyl ether group would present as a sharp singlet, typically upfield around δ 3.5-4.0 ppm. mdpi.com

¹³C NMR: The carbon NMR spectrum would corroborate the structure with signals for each unique carbon atom. The 4-chlorophenyl group would show four signals: one for the carbon bearing the chlorine (ipso-carbon), one for the carbon attached to the ethenyl group, and two for the ortho and meta carbons. The two ethenyl carbons would have distinct chemical shifts, with the carbon bonded to the oxygen atom appearing further downfield. The methoxy (B1213986) carbon would give a signal in the typical range for ether methyl groups (δ 55-60 ppm). mdpi.commalayajournal.org

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (C₆H₄) | 7.0 - 7.5 | Two Doublets |

| ¹H | Ethenyl (=CH₂) | 4.0 - 5.0 | Two Doublets |

| ¹H | Methyl Ether (-OCH₃) | 3.5 - 4.0 | Singlet |

| ¹³C | Aromatic (C-Cl) | 132 - 136 | - |

| ¹³C | Aromatic (C-C=) | 138 - 142 | - |

| ¹³C | Aromatic (CH) | 127 - 130 | - |

| ¹³C | Ethenyl (C=C) | 90 - 160 | - |

| ¹³C | Methyl Ether (-OCH₃) | 55 - 60 | - |

IR Spectroscopy: The IR spectrum of this compound is expected to display several characteristic absorption bands. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would appear in the 1600-1450 cm⁻¹ region. scispace.comresearchgate.net A strong band corresponding to the C=C stretching of the vinyl group is also expected around 1650 cm⁻¹. The asymmetric and symmetric C-O-C stretching of the ether linkage would produce strong absorptions in the 1275-1000 cm⁻¹ range. uh.edu The C-Cl stretching vibration typically appears as a strong band in the 750-700 cm⁻¹ region. uantwerpen.be

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give a strong signal in the Raman spectrum. The C=C vinyl stretch is also expected to be Raman active.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C=C Stretch | Vinyl | ~1650 | Medium-Strong |

| C=C Stretch | Aromatic | 1600 - 1450 | Medium-Strong |

| C-O-C Stretch | Ether | 1275 - 1000 | Strong |

| C-Cl Stretch | Aryl Halide | 750 - 700 | Strong |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns under ionization.

For this compound (C₉H₉ClO), the high-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z corresponding to its exact mass (168.0342 g/mol ). nih.gov A key feature would be the isotopic pattern of chlorine: an (M+2)⁺ peak at m/z 170 with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

Common fragmentation pathways in electron ionization (EI-MS) would likely involve:

Loss of a methyl radical (•CH₃): leading to a fragment ion at m/z 153.

Loss of a methoxy radical (•OCH₃): resulting in a fragment at m/z 137.

Formation of the chlorotropylium ion: A common rearrangement for chlorophenyl compounds, leading to a characteristic fragment.

Cleavage of the vinyl group: Potentially forming a 4-chlorophenyl cation at m/z 111.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide theoretical models of a molecule's electronic structure, which helps in interpreting and predicting its reactivity. dntb.gov.uaresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org

HOMO: For this compound, the HOMO is expected to be primarily located on the electron-rich π-system of the methoxy-vinyl substituted benzene (B151609) ring. This orbital represents the site of highest electron density and is susceptible to attack by electrophiles. acadpubl.eu

LUMO: The LUMO is anticipated to be distributed over the antibonding π* orbitals of the ethenyl group and the chlorophenyl ring. This orbital represents the most electron-deficient region and is the likely site for nucleophilic attack. acadpubl.eu

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. acadpubl.eu

| Orbital | Description | Predicted Localization | Reactivity Implication |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | π-system of the benzene ring and vinyl ether moiety | Site for electrophilic attack (electron donor) |

| LUMO | Lowest Unoccupied Molecular Orbital | π*-system of the ethenyl and chlorophenyl groups | Site for nucleophilic attack (electron acceptor) |

| Energy Gap | ΔE = ELUMO - EHOMO | - | Indicator of chemical reactivity and kinetic stability |

An Electrostatic Potential (ESP) map is a computational tool that visualizes the total charge distribution of a molecule on its electron density surface. researchgate.net It is invaluable for predicting how molecules will interact. researchgate.net

For this compound, the ESP map would show regions of negative and positive potential.

Negative Potential (Red/Yellow): The most electron-rich areas, and thus the most negative electrostatic potential, are expected around the highly electronegative oxygen atom of the ether group and the chlorine atom. These regions are the primary sites for electrophilic attack and for forming hydrogen bonds. acadpubl.eu

Positive Potential (Blue): The electron-deficient areas, characterized by positive electrostatic potential, would be located around the hydrogen atoms, particularly those on the aromatic ring and the vinyl group. These sites are susceptible to nucleophilic attack.

Neutral Potential (Green): Regions with relatively neutral potential would likely be found on the carbon framework of the benzene ring.

The ESP map provides a clear, visual guide to the molecule's reactivity, highlighting the charge separation and polarity that govern its interactions with other chemical species.

Analysis of Substituent Effects on Electronic Properties

The electronic character of this compound is significantly influenced by the interplay between the electron-withdrawing chloro substituent and the electron-donating methoxy group, mediated through the aromatic and vinyl systems. Computational studies on analogous substituted styrenes and phenyl ethers provide a framework for understanding these effects. cdnsciencepub.commun.casemanticscholar.org

The para-chloro substituent exerts a dual electronic influence: a deactivating inductive effect (-I) and a weak activating resonance effect (+R). semanticscholar.org The inductive effect withdraws electron density from the phenyl ring through the sigma bond framework, while the resonance effect donates electron density from the chlorine's lone pairs into the pi system. semanticscholar.org Conversely, the methoxy group on the vinyl moiety is a strong resonance donor (+R), pushing electron density into the double bond.

Table 1: Comparison of Calculated Electronic Properties for para-Substituted 1-Phenylethenyl methyl ethers (Illustrative Data) This table presents hypothetical data based on established trends from computational studies on substituted aromatic systems to illustrate the relative effects of different substituents compared to the chloro group.

| Substituent (X) at para-position | Hammett Constant (σp) | Calculated Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| -OCH₃ (Methoxy) | -0.27 | 2.1 | -5.8 | -0.9 | 4.9 |

| -CH₃ (Methyl) | -0.17 | 1.9 | -6.0 | -1.0 | 5.0 |

| -H (Hydrogen) | 0.00 | 1.8 | -6.2 | -1.1 | 5.1 |

| -Cl (Chloro) | +0.23 | 1.6 | -6.4 | -1.3 | 5.1 |

| -CN (Cyano) | +0.66 | 3.5 | -6.8 | -1.8 | 5.0 |

| -NO₂ (Nitro) | +0.78 | 4.0 | -7.1 | -2.2 | 4.9 |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for mapping the entire energy landscape of a chemical reaction, identifying intermediates and transition states that are often difficult to observe experimentally. mdpi.com For this compound, a key transformation is the electrophilic addition to the vinyl double bond, a characteristic reaction of alkenes and vinyl ethers. byjus.comlibretexts.orgpressbooks.pub

DFT calculations can be employed to model the step-by-step mechanism of such a reaction, for example, the addition of a hydrogen halide (H-X). The proposed pathway involves:

Protonation: The π-electrons of the vinyl double bond attack the electrophile (H⁺), forming a carbocation intermediate. This is typically the slow, rate-determining step. pressbooks.pub

Nucleophilic Attack: The halide nucleophile (X⁻) rapidly attacks the carbocation, forming the final product. pressbooks.pub

Computational models can optimize the geometry of the reactant, the transition state for the first step, the carbocation intermediate, and the final product, providing a detailed picture of the reaction coordinate. mdpi.com Studies on related systems, such as the Pauson-Khand reaction of alkynylphenyl vinyl ethers, demonstrate the utility of these methods in understanding complex, multi-step transformations. nih.govrsc.org

Energy Profiles and Activation Barriers for Key Transformations

From the computationally modeled reaction pathway, a potential energy surface or reaction energy profile can be constructed. nih.gov This profile plots the relative energy of the system as it progresses from reactants to products, with peaks representing transition states and valleys representing intermediates. pressbooks.pub The height of the peak for the first step relative to the reactants defines the activation energy (ΔG‡), which is the primary determinant of the reaction rate. libretexts.org

For the electrophilic addition to this compound, the activation barrier is influenced by the stability of the transition state leading to the carbocation. The electron-donating methoxy group and the phenyl ring help to stabilize the positive charge that develops in the transition state, thereby lowering the activation energy compared to a non-substituted alkene. While specific values require dedicated calculations, typical activation free energies for such reactions are in the range of 15-25 kcal/mol.

Table 2: Illustrative Energy Profile for the Electrophilic Addition of HBr to this compound Values are hypothetical but representative for this class of reaction, demonstrating the relative energies along the reaction coordinate.

| Species | Relative Free Energy (kcal/mol) | Description |

| Reactants | 0.0 | This compound + HBr |

| Transition State 1 | +20.5 | Highest energy point on the path to the carbocation |

| Carbocation Intermediate | +8.0 | Stable intermediate after protonation |

| Transition State 2 | +9.5 | Energy barrier for bromide attack (typically very small) |

| Product | -5.0 | 1-bromo-1-(4-chlorophenyl)ethyl methyl ether |

Figure 1: An illustrative reaction energy profile for the two-step electrophilic addition to this compound. The first step (formation of the carbocation) has a higher activation energy (ΔG1‡) and is the rate-determining step.

Figure 1: An illustrative reaction energy profile for the two-step electrophilic addition to this compound. The first step (formation of the carbocation) has a higher activation energy (ΔG1‡) and is the rate-determining step.Prediction of Regioselectivity and Stereoselectivity

Computational modeling excels at predicting the outcomes of reactions where multiple isomers could be formed.

Regioselectivity: In the addition of an unsymmetrical reagent like HBr, the proton can add to one of two carbons in the double bond. The regioselectivity is dictated by the formation of the more stable carbocation intermediate (Markovnikov's rule). nih.gov For this compound, addition of H⁺ to the terminal CH₂ carbon results in a secondary carbocation on the α-carbon. This carbocation is highly stabilized by resonance delocalization of the positive charge onto both the adjacent oxygen atom of the methoxy group and the π-system of the 4-chlorophenyl ring. The alternative, a primary carbocation on the terminal carbon, would be significantly less stable. Therefore, computational models would predict with high confidence that the reaction proceeds exclusively via the more stable benzylic/oxonium-stabilized carbocation, leading to the formation of 1-bromo-1-(4-chlorophenyl)ethyl methyl ether. Modern machine learning models can also be trained on quantum mechanical descriptors to predict regioselectivity with high accuracy. rsc.orgmit.edu

Stereoselectivity: If the reaction creates a new chiral center, stereoselectivity becomes important. In this case, the product, 1-bromo-1-(4-chlorophenyl)ethyl methyl ether, has a chiral center at the α-carbon. The carbocation intermediate is planar (sp² hybridized) at the cationic center. The nucleophile (Br⁻) can attack this planar intermediate from either face with equal probability. libretexts.org Therefore, unless chiral catalysts or reagents are used, computational models would predict the formation of a racemic mixture (an equal amount of R and S enantiomers).

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanical calculations are excellent for modeling static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. grafiati.com MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion, allowing for the exploration of conformational flexibility and the explicit influence of solvent molecules. nih.govnih.gov

For this compound, an MD simulation would reveal the rotational dynamics around key single bonds, such as the C-O bond of the ether and the C-C bond connecting the vinyl group to the phenyl ring. This allows for a conformational analysis, determining the most populated orientations (conformers) and the energy barriers between them. researchgate.net For instance, studies on related vinyl ethers show a preference for the s-cis conformer. researchgate.net

Furthermore, by including explicit solvent molecules (e.g., water, toluene) in the simulation box, MD can model how the solvent organizes around the solute. rsc.org This can reveal:

The formation of solvent shells around different parts of the molecule.

The potential for specific interactions like hydrogen bonding (if applicable). whiterose.ac.uk

The influence of the solvent on the conformational equilibrium of the solute.

Table 3: Insights from a Hypothetical Molecular Dynamics Simulation This table summarizes the types of data and insights that would be obtained from an MD simulation of the target compound in a solvent like toluene.

| Parameter Analyzed | Information Gained | Potential Findings for this compound |

| Dihedral Angle Distributions | Preferred molecular conformations and rotational barriers. | The vinyl group may adopt a preferred planar or near-planar orientation relative to the phenyl ring to maximize conjugation. |

| Radial Distribution Functions (RDF) | Organization of solvent molecules around the solute. | Toluene molecules would likely show preferential packing around the hydrophobic chlorophenyl ring. |

| Radius of Gyration (Rg) | Overall compactness and shape of the molecule over time. | Provides a measure of the molecule's average size and flexibility in solution. |

| Solvent Accessible Surface Area (SASA) | The area of the molecule exposed to the solvent. | Quantifies the exposure of hydrophobic (aryl) vs. polar (ether) regions to the solvent environment. |

In Silico Studies of Structure-Reactivity and Structure-Property Relationships

In silico studies use computational methods to predict the properties and biological activities of molecules based on their structure, a field often referred to as Quantitative Structure-Activity/Property Relationship (QSAR/QSPR). nih.govnih.govrsc.org These models establish a mathematical relationship between calculated molecular descriptors and an observed property. ufms.brmdpi.com

For a molecule like this compound, a QSPR model could be developed to predict its reactivity in a specific reaction class by correlating reaction rates with descriptors calculated for a series of related vinyl ethers. nih.gov Similarly, QSAR models are instrumental in drug discovery for predicting the biological activity of a compound. nih.gov

Key molecular descriptors used in these studies include:

Electronic Descriptors: Dipole moment, atomic charges, HOMO/LUMO energies. These relate to the molecule's ability to participate in electrostatic or orbital-controlled reactions. nih.gov

Steric/Topological Descriptors: Molecular weight, surface area, volume, connectivity indices. These describe the size and shape of the molecule.

Hydrophobicity Descriptors: The logarithm of the octanol-water partition coefficient (LogP), which measures the molecule's lipophilicity.

By building a model from a training set of molecules with known properties, the model can then be used to predict the properties of new, untested molecules like this compound. rsc.org

Table 4: Key Molecular Descriptors for In Silico Modeling These descriptors can be calculated computationally and used to build predictive QSAR/QSPR models for properties like reactivity, toxicity, or biological activity.

| Descriptor Class | Example Descriptor | Relevance to this compound |

| Electronic | LUMO Energy | Relates to susceptibility to nucleophilic attack; a key parameter in electrophilicity-dependent toxicity models. nih.gov |

| Electronic | Dipole Moment | Influences solubility in polar solvents and electrostatic interactions with other molecules. |

| Hydrophobicity | LogP (Octanol-Water Partition Coeff.) | Predicts partitioning between aqueous and lipid environments, crucial for bioavailability and baseline toxicity. |

| Steric | Molecular Surface Area | Affects how the molecule fits into an enzyme active site or receptor pocket. |

| Topological | Wiener Index | A numerical representation of molecular branching, which can correlate with physical properties like boiling point. |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for 1-(4-Chlorophenyl)ethenyl Methyl Ether

Future research will likely prioritize the development of greener and more efficient methods for synthesizing this compound. Traditional syntheses often rely on stoichiometric reagents and harsh conditions. The focus is shifting towards catalytic and more environmentally benign approaches.

One promising avenue is the refinement of transition-metal-catalyzed transetherification. Palladium and iridium complexes have proven effective for the synthesis of various vinyl ethers, and tailoring these catalysts could lead to milder reaction conditions and higher yields for this specific compound. academie-sciences.fr Another sustainable approach involves enzymatic catalysis. The use of enzymes, such as immobilized lipases, can enable the synthesis of vinyl ether esters under benign conditions, avoiding the acid-lability issues associated with conventional methods. rsc.org This concept could be adapted for the synthesis of the target molecule.

Furthermore, the choice of solvents and reagents is critical for sustainability. The exploration of greener solvents, such as cyclopentyl methyl ether (CPME), which boasts low toxicity and high stability, could significantly reduce the environmental impact of the synthesis process. nih.gov The development of one-pot syntheses that minimize intermediate purification steps will also be a key area of investigation. rsc.org

| Methodology | Traditional Approach | Future Sustainable Approach |

| Catalyst | Stoichiometric strong bases (e.g., alkoxides) | Catalytic transition metals (Pd, Ir), Biocatalysts (e.g., lipases) |

| Reagents | Use of hazardous materials like mercury salts or acetylene (B1199291) | Vinyl acetate (B1210297), ethyl vinyl ether in transetherification |

| Solvents | Chlorinated solvents, dioxane | Green solvents (e.g., CPME, 2-MeTHF), or solvent-free conditions |

| Efficiency | Multi-step, requires harsh conditions | One-pot synthesis, mild reaction conditions (room temp.) |

| Waste | Significant byproduct generation | Minimal waste, high atom economy |

Exploration of Untapped Reactivity Patterns and Chemical Transformations

The unique electronic properties of this compound, arising from the interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing chlorophenyl moiety, suggest a rich and largely unexplored reactivity profile. Future research will delve into harnessing this reactivity for novel chemical transformations.

One area of interest is its use as a surrogate for ethylene (B1197577) in C-H functionalization reactions. nih.gov Recent studies have shown that vinyl ethers can participate in radical-mediated spin-center shift pathways to form new carbon-carbon and carbon-heteroatom bonds, a strategy that could be applied to this compound for the synthesis of complex heteroarenes. nih.gov

Additionally, its participation in various cycloaddition reactions remains to be fully explored. The electron-rich double bond makes it a prime candidate for Diels-Alder reactions with electron-deficient dienes. Investigating its reactivity in [2+2], [3+2], and other cycloadditions could lead to the synthesis of novel carbocyclic and heterocyclic frameworks. The potential for stereoselective transformations, guided by chiral catalysts, will also be a significant focus.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a major leap forward in chemical manufacturing, offering enhanced safety, scalability, and process control. umontreal.ca The synthesis of this compound is well-suited for adaptation to flow chemistry platforms.

Continuous flow reactors can facilitate reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. thieme-connect.denih.gov For instance, a packed-bed reactor containing a solid-supported catalyst could be used for continuous transetherification, allowing for easy separation of the product and reuse of the catalyst. thieme-connect.de This approach not inly improves efficiency but also aligns with the principles of green chemistry.

Furthermore, the integration of automated synthesis platforms with in-line analytics can enable high-throughput screening of reaction conditions to rapidly identify optimal parameters for the synthesis of this compound and its derivatives. This data-driven approach can accelerate the discovery of new reactions and applications. umontreal.ca

Application in New Material Science Contexts and Functional Materials

The unique structure of this compound makes it an attractive building block for the creation of new functional polymers and materials. nih.gov The vinyl ether moiety is amenable to cationic polymerization, and the presence of the 4-chlorophenyl group can impart specific properties to the resulting polymer. researchgate.net

Future research could focus on the synthesis of homopolymers and copolymers of this compound. These materials may exhibit interesting thermal properties, flame retardancy (due to the chlorine atom), and specific optical characteristics. The resulting polymers could find applications as specialty coatings, advanced dielectrics, or functional membranes. nih.govmdpi.commdpi.com

Moreover, the vinyl ether group can serve as a handle for post-polymerization modification. This allows for the synthesis of a base polymer which can then be functionalized with various molecules to create materials with tailored properties for specific applications, such as in biomedicine or electronics. mdpi.comnih.gov

| Potential Polymer Property | Originating Structural Feature | Potential Application |

| Flame Retardancy | 4-chlorophenyl group | Fire-resistant coatings, textiles |

| High Refractive Index | Aromatic (phenyl) ring | Optical resins, lenses |

| Chemical Resistance | Poly(vinyl ether) backbone | Protective coatings, sealants |

| Tunable Functionality | Vinyl ether for post-modification | Drug delivery systems, sensors |

Advanced Computational Design of Derivatives with Tailored Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical reactivity. whiterose.ac.uk Future research on this compound will heavily leverage these computational methods to design novel derivatives with precisely controlled properties.

By computationally modeling the effects of different substituents on the phenyl ring or modifications to the ether group, researchers can predict how these changes will influence the molecule's electronic structure, reactivity in specific reactions, and selectivity (e.g., regio- and stereoselectivity). researchgate.netpeerj.comajpchem.org For example, DFT calculations can help in understanding the transition states of potential reactions, guiding the design of catalysts that favor a desired product. acs.org

This in-silico approach can significantly reduce the amount of trial-and-error laboratory work required. It will enable the rational design of new vinyl ether monomers for polymerization, leading to materials with predictable and optimized properties. Furthermore, computational studies can elucidate reaction mechanisms, providing deeper insights into the fundamental chemical behavior of this class of compounds. whiterose.ac.ukresearchgate.net

Q & A

Q. What are the recommended spectroscopic methods for characterizing 1-(4-Chlorophenyl)ethenyl methyl ether, and how do functional groups influence spectral interpretation?

Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to identify the ethenyl group (δ 5–6 ppm for protons, δ 110–130 ppm for carbons) and the 4-chlorophenyl moiety (aromatic protons δ 7.2–7.6 ppm). Methoxy groups typically appear at δ 3.3–3.8 ppm (H) and δ 50–60 ppm (C) .

- Infrared (IR) Spectroscopy: The C-O-C stretching vibration of the methoxy group appears at ~1100–1250 cm. The ethenyl C=C stretch is observed near 1620–1680 cm, while C-Cl bonds show absorption at 550–850 cm .

- Mass Spectrometry (MS): High-resolution MS can confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns, such as loss of the methoxy group (–OCH, 31 Da) or chlorine (–Cl, 35/37 Da isotopic signature) .

Q. How should researchers design synthetic routes for this compound, and what are common pitfalls?

Answer:

- Key Steps:

- Ethenylation: Use a Wittig or Heck reaction to introduce the ethenyl group. For example, react 4-chlorobenzaldehyde with a stabilized ylide (e.g., CH=PPh) to form the ethenyl intermediate.

- Methylation: Protect the hydroxyl group (if present) via methyl ether formation using methyl iodide (CHI) and a base (e.g., KCO) in anhydrous DMF .

- Pitfalls:

Q. What stability considerations are critical for handling and storing this compound?

Answer:

- Hydrolysis: The methoxy group is susceptible to acidic or basic hydrolysis. Store in anhydrous conditions (e.g., molecular sieves) and avoid aqueous buffers .

- Light Sensitivity: Chlorinated aromatics may degrade under UV light; use amber glassware and store in the dark at –20°C for long-term stability .

- Thermal Stability: Decomposition occurs above 150°C; monitor via thermogravimetric analysis (TGA) during thermal studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing derivatives of this compound?

Answer:

- Case Study: If NMR signals overlap (e.g., ethenyl and aromatic protons), use 2D techniques (COSY, HSQC) to assign peaks unambiguously .

- X-ray Crystallography: For crystalline derivatives, resolve structural ambiguities by determining bond lengths and angles. For example, crystal data (e.g., a = 9.7515 Å, β = 96.402°) can confirm the planarity of the ethenyl group and torsion angles of substituents .

- Computational Modeling: Compare experimental IR/Raman spectra with density functional theory (DFT)-calculated vibrations to validate assignments .

Q. What experimental strategies are recommended for studying the biological activity of this compound derivatives?

Answer:

- Target Identification: Use molecular docking to predict interactions with enzymes (e.g., cytochrome P450) or receptors. For example, the chlorophenyl group may engage in hydrophobic interactions with binding pockets .

- In Vitro Assays:

- Metabolic Stability: Use liver microsomes to assess phase I/II metabolism, focusing on demethylation or oxidative degradation pathways .

Q. How can researchers optimize the synthetic yield of this compound in large-scale reactions?

Answer:

- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc) vs. PdCl) for ethenylation efficiency. Use ligands like PPh to enhance selectivity .

- Process Optimization:

- Solvent Choice: Replace DMF with greener solvents (e.g., THF or EtOAc) to improve solubility and reduce purification steps.

- Continuous Flow Chemistry: Implement flow reactors to control exothermic reactions and minimize byproducts .

- Quality Control: Use HPLC with a C18 column (UV detection at 254 nm) to monitor reaction progress and purity (>98%) .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

Answer:

- LogP Prediction: Use software like MarvinSketch or ACD/Labs to estimate octanol-water partition coefficients (logP ~3.2), critical for pharmacokinetic studies .

- pKa Estimation: The methoxy group (pKa ~ –2) and chlorine substituent (electron-withdrawing) influence acidity; employ DFT-based methods (e.g., Gaussian) .

- Molecular Dynamics (MD): Simulate membrane permeability using GROMACS to model interactions with lipid bilayers .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.